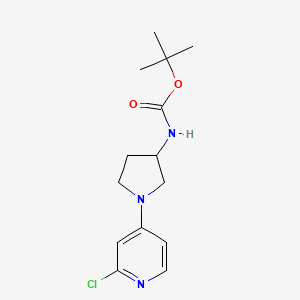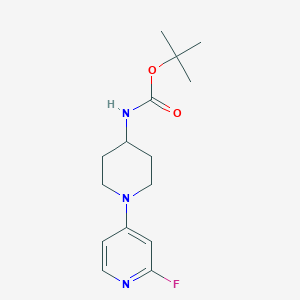
Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate is a chemical compound . It is related to the imidazo[1,2-b]pyridazine derivatives, which have been widely studied in drug molecules due to their good biological activity . These compounds are diverse in variety and structure, and show different biological activities and pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines . The structure of the target compound was characterized by 1 H NMR, 13 C NMR, FTIR and MS .Molecular Structure Analysis
The crystal structure of ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized structure of the title compound was calculated by density functional theory (DFT) using B3LYP function and 6-311+G(2d,p) basis set . The results of comparison show that the experimental study on the structure of the title compound is consistent with the theoretical study .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reaction mass was poured into crushed ice, and extracted with ethyl acetate .Scientific Research Applications
Antibacterial Activities
The compound has been utilized in the synthesis of derivatives with notable antibacterial activities. For instance, it served as a precursor in the synthesis of pyridonecarboxylic acids and their derivatives, which exhibited minimum inhibitory concentrations against strains such as S. aureus and E. coli. This indicates its potential utility in developing new antibacterial agents (Guo et al., 1988).
Central Nervous System Studies
Research into the effects of pyrazolo[3,4-c]pyridazine derivatives synthesized from the compound on the central nervous system has been conducted, suggesting potential pharmacological applications. The studies involved evaluating the effects on the CNS, indicating a basis for further investigation into therapeutic uses (Zabska et al., 1998).
Herbicidal Activities
Derivatives synthesized from this compound have demonstrated herbicidal activities, with some showing the ability to completely inhibit chlorophyll at very low concentrations and exhibit high effectiveness against dicotyledonous plants. This positions it as a valuable starting material for developing new herbicides (Xu et al., 2008).
Synthesis of Diverse Derivatives
The compound has also been a key precursor in the synthesis of a wide range of heterocyclic derivatives. These synthetic applications include creating new molecular structures with potential biological activities, demonstrating the compound's versatility in chemical synthesis and drug discovery efforts (Miyamoto & Matsumoto, 1990).
Future Directions
The imidazo[1,2-b]pyridazine derivatives can provide a variety of bioactive molecules and is an important heterocyclic nucleus . The successful kinase inhibitor bonatinib has aroused people’s strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, there is potential for further exploration and development of these compounds in the future.
Mechanism of Action
Mode of Action
Compounds with similar structures often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have been found to affect various pathways, including those involved in inflammation and oxidative stress .
Result of Action
Similar compounds have been found to have various effects, such as reducing the activity of ache, which can lead to changes in nerve pulse transmission .
properties
IUPAC Name |
ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)10-7-11(16-17-12(10)14)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSXPZOFHBTQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480121.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1480122.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480123.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480126.png)
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1480128.png)




![6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480136.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)